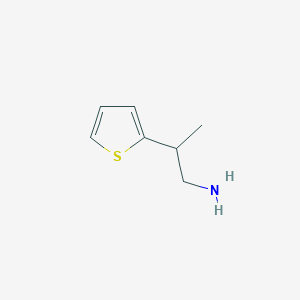![molecular formula C16H18Cl3N3O2S2 B2488821 2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185134-54-6](/img/structure/B2488821.png)
2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydrothieno pyridine derivatives involves multi-step chemical processes, including cyclization, condensation, and functional group transformations. For instance, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized to evaluate their biological activities, showcasing the versatility and potential applications of such compounds in medicinal chemistry (Ohkubo et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features significant dihedral angles and intramolecular hydrogen bonding, contributing to their stability and reactivity. For example, in ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the dihedral angles and intramolecular hydrogen bonds play a crucial role in the molecule's configuration (Mukhtar et al., 2012).
Chemical Reactions and Properties
Tetrahydrothieno pyridine derivatives engage in various chemical reactions, including Diels–Alder reactions, that enable the synthesis of complex polycyclic compounds. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds (Noguchi et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For example, polymorphism in similar compounds can result in different physical forms, each with unique physical characteristics (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups and overall molecular structure. For instance, the presence of amide and ester groups can significantly affect the compound's reactivity and interaction with biological targets, as seen in related research on tetrahydrothieno pyridine derivatives (Samala et al., 2014).
科学的研究の応用
Antimycobacterial Activity
Research has demonstrated the efficacy of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives in inhibiting Mycobacterium tuberculosis. Specifically, certain compounds within this class have shown promising in vitro activities against Mycobacterium tuberculosis and minimal cytotoxicity against certain cell lines. For instance, the compound 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has exhibited significant inhibitory properties (Samala et al., 2014). Another study developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide as part of a molecular modification approach, leading to compounds with notable antimycobacterial activities (Nallangi et al., 2014).
Antibacterial Activity
In addition to antimycobacterial properties, some analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown effectiveness against other bacterial strains. Research focusing on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues found these compounds capable of inhibiting the growth of certain bacteria like Staphylococcus aureus and Escherichia coli, though not effective against Bacillus subtilis (Doshi et al., 2015).
Cytotoxicity and Anticancer Properties
Certain derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and tested for antiproliferative activity against various cancer cell lines. For example, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were found to exhibit high activity against melanoma and breast cancer cell lines (Hung et al., 2014).
Synthesis and Molecular Modification
Research has also focused on the synthesis and molecular modification of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. Studies have detailed various methods and reactions for synthesizing these compounds, expanding the potential applications and functionalizations of this chemical class (Tada & Yokoi, 1989).
Development of Antipsychotic Agents
Heterocyclic carboxamides, a category that includes tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, have been evaluated as potential antipsychotic agents. These compounds have been studied for their binding to dopamine and serotonin receptors, and some have shown promising activities in vivo, suggesting their potential application in the treatment of psychiatric disorders (Norman et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S2.ClH/c1-7(2)21-4-3-8-10(6-21)24-16(12(8)14(19)22)20-15(23)9-5-11(17)25-13(9)18;/h5,7H,3-4,6H2,1-2H3,(H2,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMHWHDXRGSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

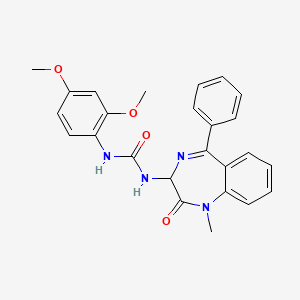
![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)
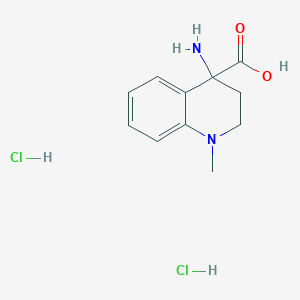

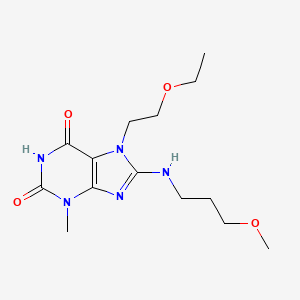
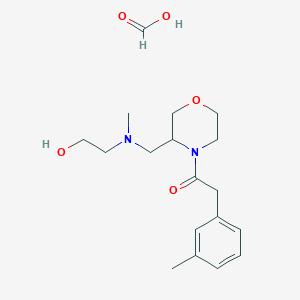
![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)
